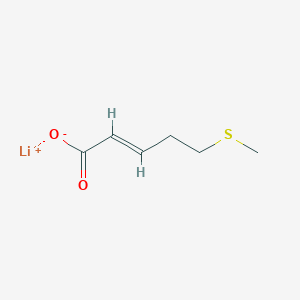
Lithium;(E)-5-methylsulfanylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;(E)-5-methylsulfanylpent-2-enoate is an organosulfur compound that features a lithium cation and a pent-2-enoate anion with a methylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(E)-5-methylsulfanylpent-2-enoate typically involves the reaction of 5-methylsulfanylpent-2-enoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反応の分析
Types of Reactions
Lithium;(E)-5-methylsulfanylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the pent-2-enoate moiety can be reduced to form the corresponding saturated compound.
Substitution: The lithium cation can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ion-exchange reactions can be carried out using salts of other cations, such as sodium chloride (NaCl) or potassium bromide (KBr).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated pentanoate derivatives.
Substitution: Compounds with different cations, such as sodium or potassium.
科学的研究の応用
Lithium;(E)-5-methylsulfanylpent-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
作用機序
The mechanism of action of Lithium;(E)-5-methylsulfanylpent-2-enoate involves its interaction with specific molecular targets and pathways. The lithium cation can modulate various biochemical processes, including enzyme activity and signal transduction pathways. The methylsulfanyl group may also contribute to the compound’s biological activity by interacting with cellular components and influencing redox reactions.
類似化合物との比較
Similar Compounds
Lithium acetate: A simple lithium salt with a carboxylate anion.
Lithium methanesulfonate: Contains a sulfonate group instead of a sulfanyl group.
Lithium 2-ethylhexanoate: Features a different alkyl chain structure.
Uniqueness
Lithium;(E)-5-methylsulfanylpent-2-enoate is unique due to the presence of both a lithium cation and a methylsulfanyl-substituted pent-2-enoate anion
特性
IUPAC Name |
lithium;(E)-5-methylsulfanylpent-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S.Li/c1-9-5-3-2-4-6(7)8;/h2,4H,3,5H2,1H3,(H,7,8);/q;+1/p-1/b4-2+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGKLPMTJNOEA-VEELZWTKSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CSCCC=CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CSCC/C=C/C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













